Cas no 11034-40-5 (Spiramycin, hexanedioate)

Spiramycin, hexanedioate 化学的及び物理的性質
名前と識別子
-
- Spiramycin, hexanedioate
- CID 137699550
-
- インチ: 1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12-,16-14-;
- InChIKey: PLQDGTZICFBBSO-CZOLOJNISA-N
- ほほえんだ: O1C(C)C(C(C(C1OC1C(C(CC(=O)OC(C)CC=CC=CC(C(C)CC1CC=O)OC1CCC(C(C)O1)N(C)C)O)OC)O)N(C)C)OC1CC(C)(C(C(C)O1)O)O.OC(CCCCC(=O)O)=O |c:19,21|
計算された属性
- 水素結合ドナー数: 6
- 水素結合受容体数: 20
- 重原子数: 69
- 回転可能化学結合数: 16
- 複雑さ: 1480
- トポロジー分子極性表面積: 270
Spiramycin, hexanedioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | LAA03440-25 g |
Spiramycin hexanedioate |
11034-40-5 | 25g |
$1,560.00 | 2023-01-04 | ||
LKT Labs | S6233-1 g |
Spiramycin Hexanedioate |
11034-40-5 | ≥90% | 1g |
$122.50 | 2023-07-10 | |
Biosynth | LAA03440-1 g |
Spiramycin hexanedioate |
11034-40-5 | 1g |
$160.00 | 2023-01-04 | ||
Biosynth | LAA03440-5 g |
Spiramycin hexanedioate |
11034-40-5 | 5g |
$520.00 | 2023-01-04 | ||
LKT Labs | S6233-5g |
Spiramycin Hexanedioate |
11034-40-5 | ≥90% | 5g |
$386.40 | 2024-05-21 | |
LKT Labs | S6233-5 g |
Spiramycin Hexanedioate |
11034-40-5 | ≥90% | 5g |
$368.00 | 2023-07-10 | |
Biosynth | LAA03440-10 g |
Spiramycin hexanedioate |
11034-40-5 | 10g |
$832.00 | 2023-01-04 | ||
Biosynth | LAA03440-0.5 g |
Spiramycin hexanedioate |
11034-40-5 | 0.5 g |
$100.00 | 2023-01-04 | ||
LKT Labs | S6233-1g |
Spiramycin Hexanedioate |
11034-40-5 | ≥90% | 1g |
$128.60 | 2024-05-21 |
Spiramycin, hexanedioate 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Spiramycin, hexanedioateに関する追加情報
Research Briefing on Spiramycin Hexanedioate (CAS 11034-40-5): Recent Advances and Applications
Spiramycin hexanedioate (CAS 11034-40-5) is a macrolide antibiotic salt derived from spiramycin, a naturally occurring compound produced by Streptomyces ambofaciens. This derivative, formed by the reaction of spiramycin with hexanedioic acid (adipic acid), has garnered significant attention in recent years due to its enhanced physicochemical properties and therapeutic potential. The hexanedioate salt form improves the solubility and bioavailability of spiramycin, making it a promising candidate for various pharmaceutical applications.
Recent studies have focused on the synthesis, characterization, and biological evaluation of spiramycin hexanedioate. Advanced analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to confirm the structural integrity and purity of the compound. These studies have demonstrated that spiramycin hexanedioate retains the antibacterial activity of its parent compound while offering improved stability and pharmacokinetic profiles.
One of the key areas of research involves the application of spiramycin hexanedioate in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria and intracellular pathogens. Its mechanism of action, which involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, has been well-documented. However, recent investigations have explored its potential synergistic effects with other antibiotics, as well as its role in combating antibiotic-resistant strains.
In addition to its antimicrobial properties, spiramycin hexanedioate has been investigated for its potential use in veterinary medicine. Studies have shown its efficacy in treating mastitis in dairy cattle and respiratory infections in poultry, highlighting its versatility as a therapeutic agent. Furthermore, research into its pharmacokinetics and tissue distribution has provided valuable insights into its optimal dosing regimens and safety profiles.
The development of novel drug delivery systems for spiramycin hexanedioate represents another exciting avenue of research. Encapsulation techniques, such as liposomes and polymeric nanoparticles, have been explored to enhance its targeted delivery and reduce potential side effects. These advancements hold promise for improving the clinical utility of spiramycin hexanedioate in both human and veterinary medicine.
In conclusion, spiramycin hexanedioate (CAS 11034-40-5) continues to be a subject of active research due to its enhanced properties and broad therapeutic potential. Ongoing studies aim to further elucidate its mechanisms of action, optimize its formulations, and expand its applications in the fight against bacterial infections. As the global challenge of antibiotic resistance grows, compounds like spiramycin hexanedioate will play an increasingly important role in addressing unmet medical needs.
11034-40-5 (Spiramycin, hexanedioate) 関連製品
- 921842-61-7(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide)
- 2228650-40-4(1-(3,4,5-trifluorophenyl)cyclobutylmethanol)
- 1274901-69-7(1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol)
- 1823850-60-7(2-(Isoquinolin-5-yl)propanenitrile)
- 345221-52-5(N-(3,5-Dimethoxybenzyl)-2-phenylethanamine)
- 2195816-16-9(1-(5-fluoropyrimidin-4-yl)azepane)
- 1217175-77-3(2-chloro-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride)
- 2172123-36-1(1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine)
- 1867908-80-2((3R)-morpholine-3-carboxamide hydrochloride)
- 900006-75-9(N-cyclopentyl-2-{4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)




